molecular formula C21H15ClO4 B8617356 6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid CAS No. 71980-71-7

6-Chloro-4,4-diphenyl-1,3-benzodioxan-2-carboxylic acid

Cat. No. B8617356
CAS RN: 71980-71-7
M. Wt: 366.8 g/mol
InChI Key: FRDQBRUHJIBSMD-UHFFFAOYSA-N
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Patent
US04294845

Procedure details

A mixture of 12.4 g of 5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol, 150 ml of toluene and 3.2 g of sodium amide was refluxed for 6 hours and was then cooled to room temperature after which 6.8 g of potassium dichloroacetate were added thereto. The mixture was refluxed for another 6 hours and was cooled to room temperature after which 300 ml of water were added thereto. The mixture was slowly acidified with N hydrochloric acid solution and was then made alkaline wiith a saturated sodium bicarbonate solution. The mixture was washed twice with 100 ml of methylene chloride and was then acidified with 2 N hydrochloric acid. The mixture was extracted 3 times with 100 ml of ether and the combined ether extracts were washed twice with 80 ml of water, dried over magnesium sulfate, treated with activated carbon and evaporated to dryness under reduced pressure. The 7 g of residue were crystallized from 300 ml of benzene to obtain 4.6 g of 6-chloro-4,4-diphenyl-[4H]-1,3-benzodioxin-2-carboxylic acid melting at 226° C.
Name
5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:22])=[C:6]([C:8]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[OH:9])[CH:7]=1.[NH2-].[Na+].Cl[CH:26](Cl)[C:27]([O-:29])=[O:28].[K+].Cl.C(=O)(O)[O-].[Na+]>O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:22][CH:26]([C:27]([OH:29])=[O:28])[O:9][C:8]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:6]=2[CH:7]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
5-chloro-2-hydroxy-α,α-diphenyl-benzene methanol
Quantity
12.4 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1)O
Name
Quantity
3.2 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
ClC(C(=O)[O-])Cl.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for another 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The mixture was washed twice with 100 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with 100 ml of ether
WASH
Type
WASH
Details
the combined ether extracts were washed twice with 80 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 7 g of residue were crystallized from 300 ml of benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OC(OC2(C2=CC=CC=C2)C2=CC=CC=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.